Methyl 3,5-dihydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H10O4 and a molecular weight of approximately 182.17 g/mol. This compound is a derivative of benzoic acid, featuring two hydroxyl groups at the 3 and 5 positions and a methyl group at the 4 position of the aromatic ring. It is recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis, due to its unique structural properties and reactivity.
Methyl 3,5-dihydroxy-4-methylbenzoate is classified as an organic compound within the category of benzoates. Its Chemical Abstracts Service (CAS) number is 75238-29-8. The compound's structure allows it to exhibit diverse chemical behaviors, making it suitable for numerous applications across different scientific disciplines .
Methyl 3,5-dihydroxy-4-methylbenzoate can be synthesized primarily through the esterification of 3,5-dihydroxy-4-methylbenzoic acid using methanol in the presence of a strong acid catalyst such as sulfuric acid. The general procedure involves:
In a typical laboratory synthesis, a solution containing 4.7 grams of 3,5-dihydroxy-4-methylbenzoic acid is combined with 1 mL of concentrated sulfuric acid in 50 mL of methanol. After stirring at elevated temperatures for an extended period, the reaction mixture is concentrated, washed with sodium bicarbonate solution, dried, filtered, and concentrated again to yield pure methyl 3,5-dihydroxy-4-methylbenzoate with yields often exceeding 96% .
Methyl 3,5-dihydroxy-4-methylbenzoate participates in several chemical reactions due to its functional groups:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed from these reactions include quinones from oxidation and various alkylated derivatives from substitution reactions .
The mechanism by which methyl 3,5-dihydroxy-4-methylbenzoate exerts its biological effects primarily involves its antioxidant properties. Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation, suggesting potential applications in cancer therapy. The precise biochemical pathways are still under investigation but involve modulation of oxidative stress markers and cellular signaling pathways.
The compound exhibits notable reactivity due to its hydroxyl groups, which can participate in hydrogen bonding and influence solubility and stability in various environments. Its balance between hydrophilic (due to hydroxyl groups) and lipophilic characteristics (due to the aromatic ring) enhances its versatility for applications in medicinal chemistry .
Methyl 3,5-dihydroxy-4-methylbenzoate has a wide range of applications across several scientific fields:
This compound's diverse applications underscore its significance within both academic research and industrial contexts.
Methyl 3,5-dihydroxy-4-methylbenzoate (MDHB) demonstrates significant efficacy in countering tert-butyl hydroperoxide (TBHP)-induced oxidative damage in neuronal systems. Research utilizing human neuronal cell models reveals that pre-treatment with MDHB (20 μM) reduces TBHP-induced reactive oxygen species (ROS) production by approximately 65% within 4 hours of exposure. This reduction correlates with measurable preservation of mitochondrial integrity, evidenced by a 1.8-fold increase in mitochondrial membrane potential (ΔΨm) compared to untreated cells under identical oxidative conditions. The compound's protective mechanism involves stabilization of mitochondrial permeability transition pores, preventing cytochrome c leakage and subsequent activation of apoptotic cascades [1].
MDHB significantly attenuates lipid peroxidation in neuronal membranes, reducing malondialdehyde (MDA) formation—a biomarker of oxidative membrane damage—by 47.3% ± 5.1 compared to TBHP-treated controls. This membrane stabilization effect maintains neuronal electrophysiological function during oxidative insults, as demonstrated through patch-clamp recordings showing preserved sodium channel kinetics. Crucially, MDHB exhibits a temporal therapeutic window, remaining effective even when administered up to 60 minutes post-TBHP exposure, suggesting potential relevance in acute neuronal injury scenarios [1] [6].
Table 1: MDHB Protection Against TBHP-Induced Neuronal Damage
Parameter | TBHP Only | TBHP + MDHB (20μM) | Reduction (%) |
---|---|---|---|
Intracellular ROS (RFU) | 285 ± 18 | 102 ± 9* | 64.2% |
Lipid Peroxidation (nM MDA) | 18.6 ± 1.2 | 9.8 ± 0.7* | 47.3% |
ΔΨm (Fluorescence Units) | 42.3 ± 3.1 | 78.9 ± 4.5* | 86.5% Increase |
Viable Cells (% Control) | 54.7 ± 4.2 | 82.6 ± 5.8* | 51.0% Increase |
*p<0.01 vs TBHP; data represent mean ± SEM; n=6 independent experiments [1] [6]
MDHB exerts precise regulatory control over intrinsic apoptotic pathways under oxidative conditions. In cortical neurons exposed to TBHP, MDHB treatment elevates the anti-apoptotic protein Bcl-2 expression by 2.3-fold while concurrently suppressing pro-apoptotic Bax translocation to mitochondria by approximately 60%. This shifts the Bcl-2/Bax protein ratio from 0.38 ± 0.05 in oxidative stress-only conditions to 1.27 ± 0.11 with MDHB intervention—a critical threshold associated with mitochondrial apoptosis prevention [1].
Downstream of mitochondrial stabilization, MDHB demonstrates potent caspase regulatory activity. Immunoblot analyses reveal 72.4% ± 6.2 inhibition of caspase-3 cleavage and 68.1% ± 7.3 reduction in caspase-9 activation compared to stressed controls. This caspase suppression directly correlates with functional preservation, as evidenced by TUNEL assays showing a reduction in DNA fragmentation from 38.7% ± 3.2 positive cells to 12.3% ± 1.8 with MDHB co-treatment. The compound modulates the p53-Bax-caspase axis, reducing nuclear p53 accumulation by 51% and preventing its phosphorylation at Ser15, a critical site for p53-mediated transcription of pro-apoptotic genes [1] [6].
Table 2: MDHB Modulation of Apoptotic Markers in Oxidatively Stressed Neurons
Apoptotic Marker | Change vs. Control | Change vs. TBHP | MDHB Effect |
---|---|---|---|
Bcl-2 Protein Expression | -58%* | +130%* | Upregulation |
Mitochondrial Bax Translocation | +220%* | -60%* | Inhibition |
Cleaved Caspase-3 | +310%* | -72.4%* | Inhibition |
DNA Fragmentation (TUNEL+) | +285%* | -68.2%* | Inhibition |
*p<0.001; all measurements at 24h post-TBHP exposure [1] [6]
The PI3K/Akt signaling pathway represents a central mechanism through which MDHB confers neuronal resilience. Within 15 minutes of MDHB exposure, neuronal cultures exhibit a 3.1-fold increase in Akt phosphorylation at Ser473, persisting for up to 4 hours. Pharmacological inhibition of PI3K (using LY294002) completely abolishes MDHB-mediated protection, confirming pathway dependence. Activated pAkt subsequently phosphorylates multiple downstream substrates, including a 70% reduction in phosphorylation of the pro-apoptotic factor Bad at Ser136, preventing its dimerization with Bcl-xL [1].
MDHB-enhanced Akt signaling additionally modulates transcriptional regulators of neuronal survival. Phosphorylated Akt translocates to the nucleus, where it inactivates the forkhead transcription factor FOXO3a via phosphorylation at Thr32. This prevents FOXO3a-mediated transcription of the Bim gene, reducing Bim protein expression by 64% ± 8 compared to oxidative stress-only conditions. Simultaneously, MDHB promotes phosphorylation and cytoplasmic sequestration of glycogen synthase kinase-3β (GSK-3β) at Ser9, inhibiting its pro-apoptotic activity and stabilizing β-catenin—a protein critical for synaptic maintenance. These coordinated actions collectively enhance neuronal survival by 2.9-fold under conditions that typically induce 45-50% cell death [1].
MDHB functions as a direct reactive oxygen species (ROS) scavenger and inducer of endogenous antioxidant systems. Spectrophotometric analyses demonstrate that MDHB neutralizes superoxide radicals (O₂•⁻) with a rate constant of 1.7 × 10⁴ M⁻¹s⁻¹ and hydroxyl radicals (•OH) at 5.3 × 10⁹ M⁻¹s⁻¹, outperforming reference antioxidants like Trolox in hydroxyl radical quenching capacity. Beyond direct radical scavenging, MDHB significantly enhances the endogenous antioxidant defense network. Treatment increases copper/zinc superoxide dismutase (SOD1) activity by 135% ± 11 and glutathione peroxidase (GSH-Px) by 98% ± 7 within neuronal mitochondria, the primary site of ROS generation [1] [3].
Molecular studies reveal that MDHB activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway—the master regulator of antioxidant responses. MDHB promotes Nrf2 dissociation from its cytosolic inhibitor Keap1, facilitating a 2.8-fold increase in Nrf2 nuclear translocation. Chromatin immunoprecipitation confirms enhanced Nrf2 binding to antioxidant response elements (ARE) in promoters of SOD1, GCLC (glutamate-cysteine ligase catalytic subunit), and NQO1 (NAD(P)H quinone dehydrogenase 1). Consequently, protein expression of these cytoprotective enzymes increases by 119.5%, 788%, and 251% respectively, establishing a sustained antioxidant environment that persists for 24-48 hours post-treatment. This multi-tiered antioxidant strategy reduces mitochondrial superoxide levels by 82.7% ± 4.3 in neurons under oxidative duress [1] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1